molecular formula C11H20N2O2S B1389084 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid CAS No. 1017791-47-7

4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid

Cat. No. B1389084
CAS RN: 1017791-47-7
M. Wt: 244.36 g/mol
InChI Key: AGIPFUHLMKYYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid, also known as 4-TBA, is an organic compound belonging to the class of carboxylic acids. It is a colorless solid that is soluble in water and organic solvents. 4-TBA has a wide range of applications in scientific research, particularly in the fields of biochemistry, pharmacology, and biotechnology. It is used as a reagent in chemical synthesis and as a catalyst in biochemical reactions. It is also used as a substrate in enzymatic assays and as a buffer in cell culture media.

Scientific Research Applications

4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid is widely used in scientific research, especially in the fields of biochemistry, pharmacology, and biotechnology. It is used as a reagent in chemical synthesis, as a catalyst in biochemical reactions, and as a substrate in enzymatic assays. It is also used as a buffer in cell culture media.
In biochemistry, 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid is used in the synthesis of peptides and proteins, as well as in the study of enzyme-catalyzed reactions. In pharmacology, it is used to study the structure and function of receptors and to investigate drug-receptor interactions. In biotechnology, 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid is used in the production of recombinant proteins and in the development of new drugs.

Mechanism of Action

4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid is an organic compound that acts as an acid in biochemical reactions. It is used as a catalyst in biochemical reactions, and as a substrate in enzymatic assays. In enzymatic assays, 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid binds to the active site of an enzyme and acts as an inhibitor, preventing the enzyme from catalyzing the reaction. In biochemical reactions, 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid acts as an acid, donating a proton to the substrate, thus facilitating the reaction.
Biochemical and Physiological Effects
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid has a wide range of biochemical and physiological effects. It is used as a reagent in chemical synthesis and as a catalyst in biochemical reactions. It is also used as a substrate in enzymatic assays and as a buffer in cell culture media. In enzymatic assays, 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid binds to the active site of an enzyme and acts as an inhibitor, preventing the enzyme from catalyzing the reaction. In biochemical reactions, 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid acts as an acid, donating a proton to the substrate, thus facilitating the reaction.

Advantages and Limitations for Lab Experiments

4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid has several advantages for use in laboratory experiments. It is a colorless solid, soluble in water and organic solvents, and is relatively easy to synthesize. It is also relatively stable, with a shelf life of up to 2 years. In addition, it is relatively inexpensive and can be used in a wide range of applications.
However, there are some limitations to the use of 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid in laboratory experiments. It is toxic and should be handled with care. It is also a strong acid, and can cause skin and eye irritation if it comes into contact with the skin or eyes.

Future Directions

There are several potential future directions for the use of 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid in scientific research. It could be used in the development of new drugs, in the synthesis of peptides and proteins, and in the study of enzyme-catalyzed reactions. It could also be used in the production of recombinant proteins and in the development of new diagnostic tools. In addition, 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid could be used in the study of drug-receptor interactions and in the study of cell signaling pathways. Finally, 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid could be used in the development of new methods for the detection and quantification of proteins and nucleic acids.

properties

IUPAC Name

4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2S/c1-8-7-11(2,3)12-10(16)13(8)6-4-5-9(14)15/h8H,4-7H2,1-3H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIPFUHLMKYYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC(=S)N1CCCC(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid
Reactant of Route 2
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid
Reactant of Route 3
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid
Reactant of Route 4
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid
Reactant of Route 5
Reactant of Route 5
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid
Reactant of Route 6
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid

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